molecular formula C19H28N4O3 B13354374 N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B13354374
M. Wt: 360.5 g/mol
InChI Key: BHXMZUKVPRAQDU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 1009761-57-2) is a high-purity chemical compound offered for research purposes. This compound, with a molecular formula of C19H28N4O3 and a molecular weight of 360.45 g/mol, is part of a class of substituted cyclohexane derivatives that are of significant interest in medicinal chemistry . Compounds with structural similarities, particularly those featuring the 1-cyanocyclohexyl group, have been investigated for their potential as selective agonists of the muscarinic M1 and/or M4 receptors . Activation of these receptors is a recognized therapeutic strategy for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia . Furthermore, related molecular scaffolds are also being explored as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, pointing to potential applications in researching metabolic conditions including type 2 diabetes, obesity, and metabolic syndrome . Researchers can utilize this compound, which has a specified purity of 98%, to probe these and other biological pathways. It is supplied with the recommendation to be stored at 2-8°C to maintain stability. This product is intended for non-human, in-vitro research applications only and is not for diagnostic, therapeutic, or personal use .

Properties

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C19H28N4O3/c1-14-8-4-7-11-19(14)16(25)23(17(26)21-19)12-15(24)22(2)18(13-20)9-5-3-6-10-18/h14H,3-12H2,1-2H3,(H,21,26)

InChI Key

BHXMZUKVPRAQDU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)N(C)C3(CCCCC3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves multiple steps, typically starting with the preparation of the diazaspirodecane core. This core is then functionalized with a cyanocyclohexyl group and an acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially leading to new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: It has potential therapeutic applications, possibly as a drug candidate.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as the spirocyclic diazaspiro core or acetamide side chain. Data are derived from crystallographic, synthetic, and spectral studies in the provided evidence.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents on Acetamide Key Properties Reference
N-(1-Cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 1,3-Diazaspiro[4.5]decane-2,4-dione 1-Cyanocyclohexyl-N-methyl Likely high conformational rigidity; potential for hydrogen bonding via cyano and carbonyl groups. Target Compound
N-(Cyclopentylcarbamoyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 1,3-Diazaspiro[4.5]decane-2,4-dione Cyclopentylcarbamoyl Similar spiro core; carbamoyl group may enhance solubility compared to cyanocyclohexyl.
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-sulfamoylphenyl)acetamide 1,3-Diazaspiro[4.5]decane-2,4-dione 4-Sulfamoylphenyl Sulfonamide group introduces polarity; potential for improved water solubility and enzyme inhibition.
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide 1,3-Diazaspiro[4.4]nonane-2,4-dione 6-Ethylbenzothiazolyl Smaller spiro ring (4.4 vs. 4.5); benzothiazole moiety may confer fluorescence or kinase-binding activity.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Non-spiro acetamide 3,4-Dichlorophenyl Demonstrates anticonvulsant activity in preclinical models; lacks spiro rigidity but retains amide functionality.

Key Observations:

Substitutions at the 6-position (e.g., methyl in the target compound) influence steric effects and pharmacokinetic properties.

Acetamide Substituents: Polar Groups: The 4-sulfamoylphenyl substituent () increases hydrophilicity, which may improve solubility but reduce membrane permeability. Aromatic/Heterocyclic Groups: Benzothiazole () and dichlorophenyl () moieties are associated with biological activity (e.g., kinase inhibition, anticonvulsant effects). Cyanocyclohexyl vs. Cyclopentylcarbamoyl: The target compound’s cyano group may engage in dipole interactions, whereas the carbamoyl group in could enhance hydrogen bonding.

Synthetic Methods :

  • The target compound’s synthesis likely parallels routes for related acetamides, such as 1,3-dipolar cycloaddition (used in ) or carbodiimide-mediated coupling (employed in ).

Spectroscopic Data :

  • Analogous compounds (e.g., ) exhibit characteristic IR peaks for amide C=O (~1670–1680 cm⁻¹) and ¹H NMR signals for methyl groups (δ 2.06–2.12 ppm). These align with expected spectral features for the target compound.

Biological Activity

N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the context of cancer treatment and other therapeutic applications.

  • Common Name : N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
  • CAS Number : 1009761-57-2
  • Molecular Formula : C₁₉H₂₈N₄O₃
  • Molecular Weight : 360.5 g/mol
PropertyValue
Molecular FormulaC₁₉H₂₈N₄O₃
Molecular Weight360.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. Notably, derivatives that share structural motifs have demonstrated efficacy against solid tumors by inhibiting key oncogenic proteins like KRAS. For instance, a related compound showed a dose-dependent antitumor effect in mouse models bearing xenografts of human non-small cell lung cancer (NSCLC) .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of crucial signaling pathways associated with cancer progression. Specifically, it is hypothesized that the compound may interact with RAS proteins, which are pivotal in regulating cell proliferation and survival . The ability to bind covalently to mutated forms of RAS could represent a novel therapeutic strategy.

In Vitro Studies

In vitro assays have indicated that compounds structurally related to N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. These studies typically employ assays such as MTT or XTT to evaluate cell viability post-treatment.

In Vivo Efficacy

In vivo studies utilizing xenograft models have provided further evidence of the compound's antitumor activity. For example, a study demonstrated that a structurally similar compound led to substantial tumor regression in mice when administered subcutaneously .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

The synthesis typically employs 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by copper(II) acetate (10 mol%) in a tert-butanol-water (3:1) solvent system. Key steps include:

  • Reagent stoichiometry : Equimolar ratios of azide and alkyne precursors (0.5 mmol each) minimize side products.
  • Purification : Crude products are recrystallized using ethanol after ethyl acetate extraction and sodium sulfate drying .
  • Monitoring : TLC (hexane:ethyl acetate, 8:2) ensures reaction completion within 6–8 hours at room temperature.

Basic Question

Q. Which spectroscopic techniques are most effective for structural characterization?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR :
    • ¹H NMR resolves cyclohexyl and methyl protons (e.g., δ 5.38 ppm for –NCH₂CO–).
    • ¹³C NMR confirms spirocyclic carbons (e.g., δ 52.0–165.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at 404.1348 for a related analog) .

Advanced Question

Q. How can researchers resolve spectral contradictions during structural elucidation?

Contradictions often arise from conformational polymorphism or solvent-induced shifts. Strategies include:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., spirocyclic diazaspiro analogs) .
  • X-ray crystallography : Resolves ambiguities by revealing 3D conformations, as seen in dichlorophenylacetamide derivatives with multiple asymmetric units .
  • Dynamic NMR : Detects rotameric equilibria in amide bonds under variable temperatures .

Advanced Question

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Screens binding affinity to enzymes (e.g., anticonvulsant targets like GABA receptors) using software like AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bonding patterns .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the spirocycle) with bioactivity .

Basic Question

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Anticonvulsant activity :
    • Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .
    • IC₅₀ determination : Via fluorometric assays targeting ion channels .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to evaluate safety margins .

Advanced Question

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Pharmacokinetic (PK) studies : Measure bioavailability using LC-MS/MS to identify metabolic instability (e.g., cytochrome P450-mediated degradation) .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) track compound accumulation in the brain vs. plasma .
  • Prodrug optimization : Modify polar groups (e.g., cyano substituents) to enhance blood-brain barrier penetration .

Basic Question

Q. What are the stability profiles under varying experimental conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition points (e.g., 473–475 K for related acetamides) .
  • pH sensitivity : Hydrolysis of the spirocyclic amide is minimized in neutral buffers but accelerates in acidic/basic media .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyanocyclohexyl group .

Advanced Question

Q. How can synthetic by-products be minimized during large-scale production?

  • Catalyst optimization : Replace Cu(OAc)₂ with CuI (1 mol%) to reduce copper leaching .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-alkylation .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, temperature) using response surface methodology .

Advanced Question

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Knockout models : CRISPR-edited cell lines (e.g., GABA receptor KO) confirm target specificity .
  • Pull-down assays : Biotinylated analogs isolate binding partners from brain lysates for proteomic analysis .
  • PET imaging : ¹⁸F-labeled derivatives map spatial distribution in live animal models .

Basic Question

Q. How is purity assessed, and what thresholds are acceptable for research use?

  • HPLC : ≥95% purity using C18 columns (acetonitrile/water gradient) .
  • Elemental analysis : C, H, N percentages within ±0.4% of theoretical values .
  • Residual solvents : GC-MS ensures levels comply with ICH Q3C guidelines (e.g., <500 ppm for tert-butanol) .

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